Environmental Occurrence and Analytical Resolution of 5-Tetradecylpyrimidine-2,4,6-triamine in Wastewater Effluent
Environmental Occurrence and Analytical Resolution of 5-Tetradecylpyrimidine-2,4,6-triamine in Wastewater Effluent
Executive Summary
The identification of emerging contaminants in environmental matrices relies heavily on advanced non-target screening (NTS). Recently, 5-tetradecylpyrimidine-2,4,6-triamine (CAS 94087-77-1) [1] has emerged as a high-priority suspect chemical in European wastewater effluents. Structurally, this compound features a highly polar, basic pyrimidine-2,4,6-triamine core attached to a highly lipophilic 14-carbon (tetradecyl) alkyl chain.
This whitepaper, designed for environmental chemists and toxicologists, deconstructs the physicochemical behavior of 5-tetradecylpyrimidine-2,4,6-triamine, details its environmental occurrence based on recent surveillance data, and provides a self-validating, field-proven LC-HRMS analytical protocol for its robust quantification in complex effluent matrices.
Physicochemical Profiling & Environmental Fate Mechanics
Understanding the environmental fate of 5-tetradecylpyrimidine-2,4,6-triamine requires analyzing its amphiphilic structure. The molecule acts as a cationic surfactant under physiological and environmental conditions (pH 6–8).
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The Hydrophilic Head: The three amino groups on the pyrimidine ring act as electron-donating groups, increasing the basicity of the ring nitrogens. At neutral pH, the molecule is partially protonated, making it highly water-soluble at the functional group level.
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The Hydrophobic Tail: The C14 tetradecyl chain drives a high octanol-water partition coefficient (Log Kow ), strongly favoring sorption to organic matter.
Causality in WWTP Partitioning
In a conventional Wastewater Treatment Plant (WWTP), highly lipophilic compounds typically partition into the waste activated sludge. However, the detection of 5-tetradecylpyrimidine-2,4,6-triamine in treated effluent suggests an incomplete removal mechanism. This is causally linked to micelle formation and co-solvency with Dissolved Organic Carbon (DOC) . The protonated headgroup interacts electrostatically with negatively charged humic/fulvic acids in the dissolved phase, preventing the compound from fully settling with the particulate sludge, thereby allowing it to "escape" into the receiving waters.
Fig 1. Fate and DOC-mediated mobilization of 5-tetradecylpyrimidine-2,4,6-triamine in WWTPs.
Environmental Occurrence: Insights from the NORMAN Network
The empirical grounding for the environmental relevance of 5-tetradecylpyrimidine-2,4,6-triamine stems from the NORMAN Network's Working Group 1 (Prioritisation) [2]. During a massive non-target screening (NTS) campaign testing over 40,000 substances in the SusDat database, this specific triamine was flagged due to its high frequency of appearance in effluent streams[3].
The study analyzed 46 composite effluent wastewater samples collected from the Danube river basin (August 2017) and a national sampling campaign in Germany (May 2018)[2].
Quantitative Occurrence Data
| Prioritization Metric | 5-Tetradecylpyrimidine-2,4,6-triamine | Contextual Benchmark (Aliskiren) | Contextual Benchmark (Iohexol) |
| Detection Score / Frequency | 65.2 | 63.0 | 45.7 |
| Matrix | Composite WWTP Effluent | Composite WWTP Effluent | Composite WWTP Effluent |
| Geographic Scope | Danube Basin & Germany | Danube Basin & Germany | Danube Basin & Germany |
| Analytical Method | LC-HRMS (NTS) | LC-HRMS (NTS) | LC-HRMS (NTS) |
Data summarized from the NORMAN WG-1 Prioritisation preliminary results (Nov 2018)[2][3].
The data reveals that 5-tetradecylpyrimidine-2,4,6-triamine outpaced known pharmaceuticals like the antihypertensive Aliskiren and the radiocontrast agent Iohexol in its detection frequency score, highlighting a critical blind spot in routine environmental monitoring[2].
Analytical Methodology: Self-Validating LC-HRMS Protocol
Analyzing amphiphilic, highly basic compounds in wastewater is notoriously difficult. Standard C18 columns often yield severe peak tailing due to secondary interactions between the basic triamine groups and residual surface silanols. To ensure scientific integrity, the following protocol utilizes a specialized low-silanol stationary phase and a mixed-mode extraction strategy.
Step-by-Step Experimental Workflow
Phase 1: Sample Preparation & Mixed-Mode SPE
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Filtration: Filter 500 mL of 24-hour composite effluent through a 0.7 µm glass fiber (GF/F) filter. Causality: Removes suspended solids to prevent cartridge clogging, though recovery of the particulate-bound fraction will require separate solvent extraction.
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Acidification: Adjust the sample pH to 3.0 using formic acid. Causality: Ensures complete protonation of the pyrimidine-2,4,6-triamine core, converting the molecule into a pure cation.
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SPE Loading: Load onto a pre-conditioned Oasis MCX (Mixed-mode Cation eXchange) cartridge at 5 mL/min. Causality: The protonated headgroup is captured by strong electrostatic interactions with the sulfonic acid groups of the sorbent, while the C14 tail is retained by the reversed-phase polymeric backbone.
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Washing & Elution: Wash with 2% formic acid in water, followed by 100% methanol. Elute with 5% ammonium hydroxide ( NH4OH ) in methanol. Causality: The basic elution solvent neutralizes the analyte's charge, breaking the electrostatic bond and allowing the methanol to wash the lipophilic tail off the polymer backbone.
Phase 2: Chromatographic Separation
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Column Selection: Utilize a Newcrom R1 HPLC column (e.g., 3 µm particle size for UPLC). Causality: As demonstrated by SIELC Technologies, the Newcrom R1 is a specialized reverse-phase column with exceptionally low silanol activity[4]. This prevents Lewis acid-base interactions that cause peak tailing for basic triamines.
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Mobile Phase:
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Solvent A: Water + 0.1% Formic Acid
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Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid
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Note: While phosphoric acid yields excellent peak shapes for this compound, it causes ion suppression in mass spectrometry; hence, formic acid is strictly required for MS compatibility[4].
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Gradient: Run a ballistic gradient from 10% B to 95% B over 10 minutes to rapidly elute the C14 chain.
Phase 3: High-Resolution Mass Spectrometry (HRMS)
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Ionization: Electrospray Ionization in positive mode (ESI+).
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Detection: Scan using a Q-TOF or Orbitrap mass spectrometer. The exact mass for the protonated precursor [M+H]+ is approximately m/z 322.29.
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Validation: Confirm identity via MS/MS fragmentation. Look for the diagnostic neutral loss of the tetradecene chain (loss of 196 Da), leaving the protonated pyrimidine-2,4,6-triamine core (m/z ~126).
Fig 2. Self-validating LC-HRMS analytical workflow for suspect screening of effluent wastewater.
Data Synthesis & Ecotoxicological Implications
The structural motif of 5-tetradecylpyrimidine-2,4,6-triamine—a basic di/tri-aminopyrimidine ring—is a well-known pharmacophore for dihydrofolate reductase (DHFR) inhibitors (e.g., trimethoprim, pyrimethamine). When coupled with a C14 alkyl chain, the molecule gains potent membrane-disrupting capabilities, similar to quaternary ammonium compounds (QACs) or long-chain alkylamines.
The high detection frequency in the Danube and German wastewater effluents[3] suggests widespread use, potentially as an industrial biocide, an anti-fouling agent, or an unreacted intermediate in surfactant manufacturing[5]. Because it evades complete removal in WWTPs (likely via DOC complexation), chronic low-dose exposure to aquatic ecosystems is highly probable. Future research must prioritize targeted ecotoxicological assays, specifically evaluating its potential to disrupt bacterial biofilms and inhibit aquatic DHFR enzymes.
References
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NextSDS Chemical Substance Database. "5-tetradecylpyrimidine-2,4,6-triamine — Chemical Substance Information." NextSDS. Available at: [Link]
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SIELC Technologies. "Separation of 5-Tetradecylpyrimidine-2,4,6-triamine on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]
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NORMAN Network. "Preliminary results of testing the NTS prioritisation algorithm based on data available in DSFP." NORMAN Working Group 1, November 2018. Available at: [Link]
